Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)15-13(17)12-8-9(2)16-20-12/h4-8H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRMUUKNLGTOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588646 | |
| Record name | Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62536-29-2 | |
| Record name | Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate and related compounds:
Functional Group and Bioactivity Correlations
- Amide vs.
- Substituent Position: Para-substituted benzoates (e.g., target compound) generally exhibit better alignment with planar binding sites (e.g., enzyme active regions) compared to ortho-substituted analogs like methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate, where steric hindrance may reduce efficacy .
Biological Activity
Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines the compound's biological effects, including its cytotoxicity, antioxidant properties, and gastroprotective effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a CAS number of 62536-29-2. Its structure consists of an ethyl ester linked to an amino group attached to a benzoate moiety, which is further substituted with a 3-methyl-1,2-oxazole-5-carbonyl group.
1. Cytotoxicity
Cytotoxicity studies are essential for evaluating the safety and efficacy of new compounds. The cytotoxic effect of related compounds has been assessed using various cell lines. For instance, a study on ethyl derivatives indicated that these compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with IC50 values exceeding 100 µg/mL in some cases .
2. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. This compound has demonstrated significant antioxidant activity in vitro through several assays:
- DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.
- FRAP Assay : The Ferric Reducing Antioxidant Power assay evaluates the reducing ability of antioxidants.
- Metal Chelating Activity : The compound showed effectiveness in chelating metal ions, which can contribute to its overall antioxidant capacity.
These findings suggest that this compound may protect cells from oxidative damage by neutralizing free radicals and reducing metal ion availability .
3. Gastroprotective Effects
The gastroprotective activity of ethyl derivatives has been explored extensively. One notable study investigated the gastroprotective effects of ethyl derivatives in rat models. The results indicated that pretreatment with the compound significantly reduced gastric lesions induced by ethanol exposure. Key findings include:
- Increased Mucus Secretion : Enhanced gastric wall mucus was observed, contributing to mucosal protection.
- Reduction in Malondialdehyde (MDA) Levels : Lower MDA levels indicate reduced lipid peroxidation.
- Histological Improvements : Microscopic analysis revealed reduced submucosal edema and leukocyte infiltration .
The mechanism underlying these effects is attributed to the compound's antioxidant properties and its ability to modulate gastric secretions.
Research Findings Summary
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of ethyl derivatives on WRL68 liver cell lines using MTT assays. The results indicated that while some derivatives showed promising cytotoxicity against cancer cells, they exhibited minimal toxicity towards normal cells at therapeutic doses.
Case Study 2: Gastroprotective Mechanism
In another study involving rats, groups were pre-treated with varying doses of ethyl derivatives before inducing gastric lesions with ethanol. Results demonstrated significant protection conferred by the compound, highlighting its potential as a therapeutic agent for gastric ulcers.
Q & A
Basic Research Question
- 1H/13C NMR :
- Oxazole protons : Singlet at δ 6.8–7.2 ppm (H-4 of oxazole) and methyl group at δ 2.4–2.6 ppm .
- Ester carbonyl : 13C peak at ~168–170 ppm; amide carbonyl at ~165–167 ppm .
- LC-MS : Confirm molecular ion [M+H]⁺ (expected m/z: 317.3) and purity (>95%) .
- IR : Stretch bands for ester (∼1720 cm⁻¹) and amide (∼1650 cm⁻¹) .
How can researchers resolve discrepancies in reported crystallographic data or polymorphic forms of this compound?
Advanced Research Question
- X-ray Crystallography : Use SHELXL for refinement to resolve hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
- Recrystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate stable polymorphs .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting point variations due to polymorphism .
What computational approaches are suitable for predicting the reactivity or binding interactions of this compound in drug discovery?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with oxazole-binding pockets) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess stability in biological membranes using GROMACS, focusing on ester/amide hydrolysis susceptibility .
How does the 3-methyl-1,2-oxazole moiety influence stability under hydrolytic or oxidative conditions?
Advanced Research Question
- Hydrolytic Stability : Perform accelerated degradation studies at pH 1–13, monitoring via HPLC. The oxazole ring is resistant to hydrolysis under neutral conditions but may degrade in strong acids/bases .
- Oxidative Stress Tests : Use H₂O₂ or AIBN to evaluate radical-mediated degradation. Methyl groups on heterocycles often enhance stability .
- Mass Spectrometry : Identify degradation products (e.g., benzoic acid derivatives) to infer degradation pathways .
What strategies can address low yields in the amide coupling step during synthesis?
Advanced Research Question
- Coupling Reagent Screening : Compare EDCI, DCC, or HATU efficiency; HATU may improve yields in sterically hindered systems .
- Solvent Effects : Use polar aprotic solvents (DMF) to enhance reagent solubility or switch to THF for temperature-sensitive reactions .
- Byproduct Analysis : TLC monitoring to detect unreacted starting materials; optimize reaction time (e.g., 12–24 hrs) .
How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the oxazole ring?
Advanced Research Question
- Analog Synthesis : Replace oxazole with isoxazole or 1,2,4-oxadiazole to assess heterocycle impact on bioactivity .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole 3-position to test electronic effects .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) and correlate IC₅₀ values with structural features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
